molecular formula C13H17NO2 B14474939 Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate CAS No. 67567-27-5

Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate

Cat. No.: B14474939
CAS No.: 67567-27-5
M. Wt: 219.28 g/mol
InChI Key: ILFOEUZIKOIFIU-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, a substituted aniline, and a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate typically involves the reaction of ethyl acrylate with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Solvents: Common organic solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control is also common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-chloroanilino)methyl]prop-2-enoate
  • Ethyl 2-[(4-nitroanilino)methyl]prop-2-enoate
  • Ethyl 2-[(4-methoxyanilino)methyl]prop-2-enoate

Uniqueness

Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate is unique due to the presence of the 4-methyl group on the aniline moiety. This structural feature can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

CAS No.

67567-27-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-[(4-methylanilino)methyl]prop-2-enoate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)11(3)9-14-12-7-5-10(2)6-8-12/h5-8,14H,3-4,9H2,1-2H3

InChI Key

ILFOEUZIKOIFIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CNC1=CC=C(C=C1)C

Origin of Product

United States

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